PD 123319
CAS No.: 130663-39-7
Cat. No.: VC0002472
Molecular Formula: C31H32N4O3
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130663-39-7 |
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Molecular Formula | C31H32N4O3 |
Molecular Weight | 508.6 g/mol |
IUPAC Name | 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) |
Standard InChI Key | YSTVFDAKLDMYCR-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C |
SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C |
Pharmacological Profile and Mechanism of Action
PD 123319 competitively antagonizes angiotensin II (Ang II) binding at AT2 receptors, which are implicated in vasodilation, anti-inflammatory responses, and tissue repair. Unlike AT1 receptors, which mediate vasoconstriction and fibrosis, AT2R activation counterbalances these effects via nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways . PD 123319’s selectivity is evident from its inability to inhibit AT1 receptors even at high concentrations .
Binding Affinity and Selectivity
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Brain tissue: IC50 = 210 nM
PD 123319’s ditrifluoroacetate salt enhances solubility in aqueous solutions (≥104.2 mg/mL in H2O), facilitating in vivo administration .
Therapeutic Applications in Disease Models
Cardiovascular Effects in Hypertension
Table 1: Effects of PD 123319 in Hypertensive Rat Models
Parameter | Candesartan Alone | Candesartan + PD 123319 | PD 123319 Alone |
---|---|---|---|
Mean Arterial Pressure | ↓ 25% | ↔ | ↔ |
Perivascular Fibrosis | ↓ 40% | ↑ 30% | ↔ |
Ventricular Weight | ↓ 15% | ↔ | ↔ |
Data derived from adult and senescent SHRs |
Pulmonary Hypertension and Bronchopulmonary Dysplasia (BPD)
In hyperoxia-induced BPD models, PD 123319 (0.1 mg/kg/day) attenuated right ventricular hypertrophy (RVH) by reducing pulmonary arterial hypertension (PAH). Late-stage treatment reversed PAH, highlighting its potential to mitigate neonatal lung injury . Key outcomes included:
Inflammatory Bowel Disease (IBD)
PD 123319 (3–10 mg/kg) ameliorated 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats by:
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Suppressing pro-inflammatory cytokines: IL-1β ↓ 60%; IL-6 ↓ 45%
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Enhancing antioxidant defenses: Glutathione ↑ 30%
Mechanistically, it inhibited NF-κB activation, underscoring AT2R’s role in inflammatory signaling .
Cellular and Molecular Mechanisms
Endothelial Cell Proliferation and Oxidative Stress
In human umbilical vein endothelial cells (HUVECs), PD 123319 (1 µM) increased proliferation by 25% and exacerbated oxidative stress via:
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Oxidative stress index (OSI): ↑ 55%
Paradoxically, these effects contrast with its anti-inflammatory actions in vivo, suggesting cell-type-specific responses .
Interaction with AT2 Receptor Agonists
Co-administration with AT2R agonist LP2–3 abolished LP2–3’s benefits on RVH in BPD models, confirming competitive antagonism . At high doses (2 mg/kg), PD 123319 fully blocked LP2–3, whereas low doses (0.1 mg/kg) synergistically reduced fibrosis .
Chemical Properties and Formulations
Table 2: Physicochemical Characteristics of PD 123319
Property | Value |
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Molecular Weight | 508.61 g/mol |
CAS Number | 130663-39-7 |
Solubility | ≥22.4 mg/mL in DMSO |
Storage | -20°C |
Formulation | Colorless oil (free base) |
Data from APExBIO |
The ditrifluoroacetate salt (C31H32N4O3·2CF3CO2H) is preferred for in vivo studies due to improved stability .
Limitations and Contradictory Findings
Despite its therapeutic promise, PD 123319 exhibits paradoxical effects:
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Cerebral blood flow (CBF): No impact on autoregulation in normotensive rats .
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Oxidative stress: Increased TOC in HUVECs despite anti-inflammatory effects in colitis .
These discrepancies highlight the need for dose- and context-specific evaluations.
Future Directions
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Dose Optimization: Clarify the biphasic effects observed in BPD models, where low doses protect but high doses negate benefits .
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Combination Therapies: Explore synergies with AT1R blockers for fibrotic diseases.
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Clinical Translation: Address pharmacokinetic challenges, including its short half-life (~20 minutes) .
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